Ethyl 2-(2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate
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Overview
Description
ETHYL 2-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a sulfur atom, and an ethyl ester group
Preparation Methods
The synthesis of ETHYL 2-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often require the presence of a primary amine and a suitable solvent. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
ETHYL 2-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the ester group, using reagents like alkyl halides or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
ETHYL 2-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE can be compared with other thienopyrimidine derivatives, such as:
- ETHYL 2-[2-({3-ETHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE
- THIENO[3,2-D]PYRIMIDIN-4-ONES
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of ETHYL 2-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]ACETATE lies in its specific substituents and the resulting biological activity.
Properties
Molecular Formula |
C13H17N3O4S2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C13H17N3O4S2/c1-3-20-10(18)6-14-9(17)7-22-13-15-8-4-5-21-11(8)12(19)16(13)2/h3-7H2,1-2H3,(H,14,17) |
InChI Key |
NRVVGXUZZOKMHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C)SCC2 |
Origin of Product |
United States |
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